molecular formula C29H34N4O2S2 B12194250 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12194250
M. Wt: 534.7 g/mol
InChI Key: ZOWGXOIPMCHIAV-MOHJPFBDSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Its structure includes a (Z)-configured methylidene bridge connecting the pyrimidine and thiazolidinone moieties, a 4-methylbenzyl substituent on the thiazolidinone nitrogen, and an octylamino group at position 2 of the pyrido-pyrimidinone system . The 4-methylbenzyl group may contribute to steric and electronic effects, influencing reactivity and biological interactions .

Properties

Molecular Formula

C29H34N4O2S2

Molecular Weight

534.7 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(octylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H34N4O2S2/c1-4-5-6-7-8-9-16-30-25-23(27(34)32-17-10-11-21(3)26(32)31-25)18-24-28(35)33(29(36)37-24)19-22-14-12-20(2)13-15-22/h10-15,17-18,30H,4-9,16,19H2,1-3H3/b24-18-

InChI Key

ZOWGXOIPMCHIAV-MOHJPFBDSA-N

Isomeric SMILES

CCCCCCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C

Canonical SMILES

CCCCCCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, the introduction of the pyrido[1,2-a]pyrimidin-4-one core, and the final coupling reactions to attach the octylamino and methylbenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved mechanical strength or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with other thiazolidinone-pyrimidine hybrids. Key variations lie in substituents on the pyrimidine and thiazolidinone rings:

Compound Name Substituents (Pyrimidine Position 2) Thiazolidinone Substituents Molecular Weight Key Structural Notes
Target Compound Octylamino 4-Methylbenzyl ~593.7* Extended alkyl chain enhances lipophilicity
2-[(2-Methoxyethyl)Amino]-9-Methyl-... () 2-Methoxyethylamino 4-Methylbenzyl 480.612 Shorter chain; polar methoxy group may reduce logP
2-[(3-Ethoxypropyl)Amino]-9-Methyl-... () 3-Ethoxypropylamino 4-Methylbenzyl 508.656 Moderate chain length; ethoxy improves solubility
9-Methyl-2-(4-Methylphenoxy)-3-... () 4-Methylphenoxy 2-Phenylethyl ~532.6† Phenoxy group increases aromaticity; may affect π-π stacking
2-(Allylamino)-9-Methyl-3-... () Allylamino 1-Phenylethyl ~505.6† Unsaturated allyl group could enhance reactivity

*Estimated based on ; †Calculated from molecular formulas.

Physicochemical Properties

  • Thermal Stability : Analogous compounds decompose between 170–229°C (), suggesting moderate thermal stability for the target compound .
  • Solubility : The octyl chain likely reduces aqueous solubility versus methoxy/ethoxy-substituted analogs () .
  • Spectroscopic Data: ¹H NMR: The Z-configuration of the methylidene group is confirmed by a characteristic singlet at δ ~7.61 ppm (cf. : δ 7.61 ppm for HC=C) . ¹³C NMR: Thioxo (C=S) and carbonyl (C=O) signals appear at δ ~192–169 ppm, consistent with thiazolidinone derivatives () .

Research Implications

The octylamino substituent distinguishes the target compound from shorter-chain analogs, offering a balance between lipophilicity and synthetic feasibility. Further studies should explore:

  • Structure-Activity Relationships (SAR): Systematic variation of amino chain length and thiazolidinone substituents.
  • Pharmacokinetics : Impact of the octyl chain on absorption and bioavailability.
  • Biological Screening : Anti-inflammatory, antimicrobial, and anticancer assays to validate hypothesized activities.

Biological Activity

The compound 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiazolidinone derivatives, characterized by its complex structure that includes a pyrido-pyrimidinone core and a thiazolidinone moiety. The structural formula can be represented as follows:

C20H24N4O2S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight372.48 g/mol
Functional GroupsThiazolidinone, Pyridine, Amine

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial activity. In particular, the compound in focus has shown promising results against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating a series of thiazolidinone derivatives, the compound exhibited:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL against Gram-positive and Gram-negative bacteria.
  • The most sensitive bacterium was Enterobacter cloacae , while Escherichia coli showed the highest resistance.

The compound's activity was notably superior to conventional antibiotics like ampicillin and streptomycin by 10–50 fold .

Antifungal Activity

The antifungal potential of this compound was also assessed, revealing MIC values in the range of 0.004–0.06 mg/mL . The most effective antifungal activity was observed against Trichoderma viride , while Aspergillus fumigatus demonstrated resistance.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural features. The inclusion of the thiazolidinone ring and specific substituents on the benzyl group plays a crucial role in enhancing its antimicrobial properties.

Table 2: SAR Insights

SubstituentEffect on Activity
Methyl group on benzylEnhances antibacterial activity
Octylamino groupContributes to increased lipophilicity
Thiazolidinone moietyEssential for maintaining biological activity

The proposed mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies have suggested potential interactions with bacterial enzymes critical for cell wall formation.

Table 3: Proposed Mechanisms

MechanismDescription
Cell Wall Synthesis InhibitionDisruption of peptidoglycan layer formation
Membrane DisruptionIncreased permeability leading to cell lysis

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